1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole
CAS No.: 138883-73-5
Cat. No.: VC5641342
Molecular Formula: C17H17N3S
Molecular Weight: 295.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138883-73-5 |
|---|---|
| Molecular Formula | C17H17N3S |
| Molecular Weight | 295.4 |
| IUPAC Name | 1-(1-phenylsulfanylcyclopentyl)benzotriazole |
| Standard InChI | InChI=1S/C17H17N3S/c1-2-8-14(9-3-1)21-17(12-6-7-13-17)20-16-11-5-4-10-15(16)18-19-20/h1-5,8-11H,6-7,12-13H2 |
| Standard InChI Key | HUVMXYBVEUFLGK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4 |
Introduction
Molecular Structure and Nomenclature
Structural Characteristics
The compound’s IUPAC name, 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole, delineates its core components:
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A benzotriazole moiety (a bicyclic aromatic system with three nitrogen atoms).
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A cyclopentyl ring substituted at the 1-position with a phenylsulfanyl (-SPh) group.
The benzotriazole unit is fused to the cyclopentyl group via a single bond, creating a sterically hindered environment that may influence reactivity and intermolecular interactions . The phenylsulfanyl substituent introduces electron-withdrawing characteristics, potentially enhancing stability in oxidative or acidic conditions .
Stereochemical Considerations
Synthetic Methodologies
Catalytic N-Functionalization of Benzotriazoles
A key synthetic route for benzotriazole derivatives involves N-sulfonylation or N-alkylation reactions. For example, 1-(phenylsulfonyl)-1H-benzotriazole (CAS 4106-18-7) is synthesized via iodine-catalyzed coupling of benzotriazole with sodium benzenesulfinate in a water–ethyl acetate solvent system . This method achieves a 97% yield under mild conditions (20°C, 3 hours) , suggesting its potential adaptability for synthesizing the target compound.
Proposed Synthesis for 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole
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Substrate Preparation:
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1H-Benzotriazole (CAS 95-14-7) as the starting material.
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1-(Phenylsulfanyl)cyclopentanol as the cyclopentylating agent.
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Reaction Conditions:
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Catalyst: Iodine (I₂) or Lewis acids (e.g., BF₃·OEt₂).
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Solvent: Ethyl acetate–water (10:1 v/v) or dichloromethane.
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Temperature: Room temperature (20–25°C).
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Time: 3–6 hours.
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Mechanism:
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Activation of the cyclopentanol derivative via protonation or iodination.
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Nucleophilic attack by the benzotriazole nitrogen at the electrophilic cyclopentyl carbon.
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Elimination of water or HI to form the final product.
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Purification and Characterization
Post-synthesis purification typically involves chromatography (TLC or column) using petroleum ether–ethyl acetate gradients . Structural confirmation would rely on:
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¹H/¹³C NMR: Aromatic protons (δ 7.0–8.5 ppm), cyclopentyl methylenes (δ 1.5–2.5 ppm), and sulfanyl-linked protons.
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IR Spectroscopy: Stretching vibrations for S–Ph (∼690 cm⁻¹) and triazole C–N (∼1500 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z ≈ 307.
Physicochemical Properties
Melting and Boiling Points
While direct data for the target compound is unavailable, structurally similar benzotriazoles exhibit melting points between 120°C (e.g., 1-phenylsulfonylbenzotriazole) and 160°C (e.g., 1,1'-biphenyl derivatives) . The cyclopentyl group may lower the melting point due to reduced crystallinity, while the sulfanyl moiety could increase it via sulfur–aromatic interactions.
Solubility
Benzotriazoles are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate or dichloromethane . The phenylsulfanyl group may enhance solubility in nonpolar solvents like toluene.
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